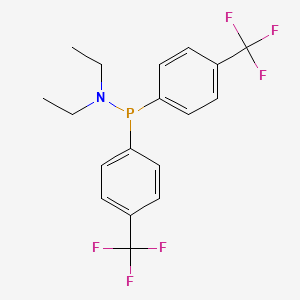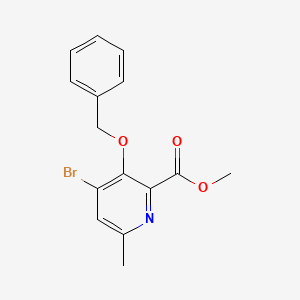
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a picolinate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated picolinate.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated picolinate derivatives.
Substitution: Various substituted picolinate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-4-chloro-6-methylpicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-fluoro-6-methylpicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-iodo-6-methylpicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs .
Eigenschaften
Molekularformel |
C15H14BrNO3 |
|---|---|
Molekulargewicht |
336.18 g/mol |
IUPAC-Name |
methyl 4-bromo-6-methyl-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3/c1-10-8-12(16)14(13(17-10)15(18)19-2)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
LVGHDUWLRJIZCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



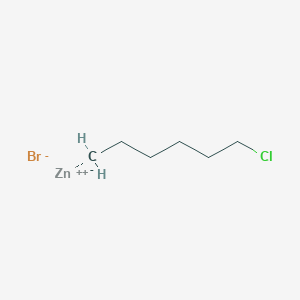

![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
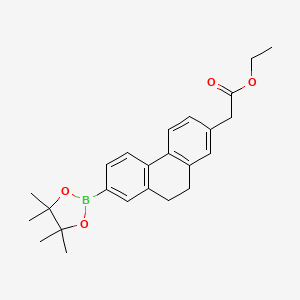
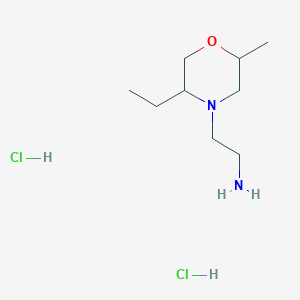
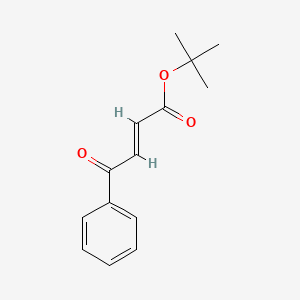
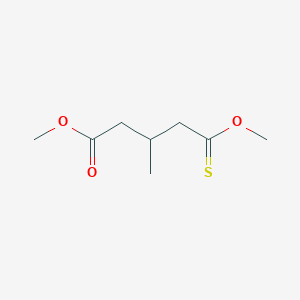
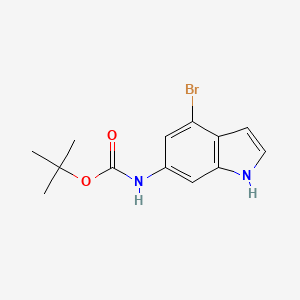
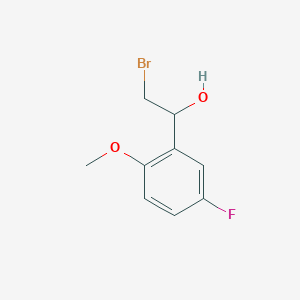


![2-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12336395.png)
